![molecular formula C18H21N3O3 B284268 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a type of oxazole derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is not yet fully understood. However, it has been suggested that the compound may inhibit certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments include its unique chemical structure, potential applications in various fields of research, and its ability to inhibit certain biological processes. However, the limitations include the lack of knowledge about its exact mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile. These include further studies on its mechanism of action, potential applications in drug development, and exploration of its effects on various biological systems. Additionally, studies could be conducted to determine the potential side effects of the compound and its safety for use in humans.
Conclusion:
In conclusion, 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and potential applications in various fields of research make it an interesting subject for further study. While there is still much to be learned about its exact mechanism of action and potential side effects, the future directions for research on this compound are numerous and exciting.
Synthesis Methods
The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been achieved using different methods such as microwave-assisted synthesis, one-pot synthesis, and multi-component reactions. The most common method involves the reaction of 2,6-dimethylmorpholine-4-carbaldehyde, 3-methylphenol, and ethyl cyanoacetate in the presence of a catalyst.
Scientific Research Applications
The compound 5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has shown potential applications in scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to have potential as an anti-tuberculosis agent and as an inhibitor of protein tyrosine phosphatase 1B.
properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H21N3O3/c1-12-5-4-6-15(7-12)22-11-17-20-16(8-19)18(24-17)21-9-13(2)23-14(3)10-21/h4-7,13-14H,9-11H2,1-3H3 |
InChI Key |
XSODRGURJJWSRS-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)COC3=CC=CC(=C3)C)C#N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)COC3=CC=CC(=C3)C)C#N |
Origin of Product |
United States |
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